molecular formula C12H14ClN3 B1428637 3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile CAS No. 896466-67-4

3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile

Cat. No. B1428637
M. Wt: 235.71 g/mol
InChI Key: NMZWHLHKJUZLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity . The compound also contains a benzonitrile group, which is an aromatic organic compound.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzonitrile group substituted at the 3rd position with a chlorine atom and at the 5th position with a 4-methylpiperazine group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing nitrile and chlorine groups, and the electron-donating methylpiperazine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperazine ring often have basic properties, and the presence of a nitrile group could increase the compound’s polarity .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds structurally related to 3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile have been investigated for their antiviral and antimicrobial properties. A study demonstrated that urea and thiourea derivatives of piperazine exhibited potent antimicrobial activity, highlighting the potential of similar compounds in medical applications (Reddy et al., 2013). Furthermore, derivatives of piperazin-1-yl benzonitrile showed significant antiviral activity against Hepatitis C Virus (HCV), offering new avenues for the development of antiviral medications (Jiang et al., 2020).

Cancer Research

In cancer research, isoxazoline derivatives linked via piperazine to benzoisothiazoles demonstrated potent cytotoxic and antineoplastic activities, indicating their potential as therapeutic agents (Byrappa et al., 2017). Similarly, biphenyl-1,2,3-triazol-benzonitrile derivatives have shown inhibitory activity against the PD-1/PD-L1 signaling pathway, a critical target in immuno-oncology (Narva et al., 2020).

Antitubercular Activity

The search for effective anti-tubercular agents led to the synthesis of various benzo[d]isoxazole derivatives with significant activity against Mycobacterium tuberculosis, contributing to the ongoing battle against tuberculosis (Naidu et al., 2016).

Inflammatory Diseases

Compounds containing the piperazine moiety were also explored for their anti-inflammatory properties. Novel imidazole derivatives demonstrated significant in-vitro anti-inflammatory activity, suggesting their potential in treating inflammatory diseases (Ahmed et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Given the prevalence of piperazine rings in pharmaceuticals, it’s possible that this compound could have medicinal applications .

properties

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-15-2-4-16(5-3-15)12-7-10(9-14)6-11(13)8-12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZWHLHKJUZLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-5-fluoro-benzonitrile (1 g, 6.45 mmol), 1-methyl-piperazine (0.715 ml, 6.45 mmol), and K2CO3 (2.64 g, 19.3 mmol) in DMF (5 ml) was heated to 140° C. for 40 min in a microwave apparatus. The resulting slurry was filtered and the solvent was removed in vacuo to give 1 g of 3-chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile. The crude reaction mixture was used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.715 mL
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Fluoro-3-chloro-benzonitrile (Ig, 6.4 mmol) was dissolved in DMSO (20 ml) followed by addition OfK2CO3 (1.3 g, 9.6 mmol) and 1-methyl piperazine (1.4 ml, 12.8 mmol). The reaction mixture was heated at 80° C. for 20 hours. Diethyl ether was added to the crude material (10 ml) then acidified with IN HCl. A precipitate was filtered off from the crude reaction mixture to give 3-chloro-5-(4-methyl-ρiρerazin-1-yl)-benzonitrile (1.4 g, 93% yield) as a white solid (LC/MS: Rt 1.83 [M+H]+ 236, acidic method).
Quantity
6.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Fluoro-3-chloro-benzonitrile (1 g, 6.4 mmol) was dissolved in DMSO (20 ml) followed by addition of K2CO3 (1.3 g, 9.6 mmol) and 1-methyl piperazine (1.4 ml, 12.8 mmol). The reaction mixture was heated at 80° C. for 20 hours. Diethyl ether was added to the crude material (10 ml) then acidified with 1N HCl. A precipitate was filtered off from the crude reaction mixture to give 3-chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile (1.4 g, 93% yield) as a white solid (LC/MS: Rt 1.83 [M+H]+ 236, acidic method).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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